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Compound of Interest

Compound Name: 2-Ethoxyethyl acetate

Cat. No.: B089778 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-ethoxyethyl
acetate, tailored for researchers, scientists, and drug development professionals. The

information is presented in a structured format, including detailed experimental protocols and

visualizations to facilitate understanding and application in a laboratory setting.

Data Presentation
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 2-ethoxyethyl acetate.

¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: Varies by instrument

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.22 t 2H -O-CH₂-CH₂-O-

~3.63 t 2H -O-CH₂-CH₂-O-

~3.55 q 2H CH₃-CH₂-O-

~2.09 s 3H CH₃-C(=O)-

~1.22 t 3H CH₃-CH₂-O-
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Note: Chemical shifts are approximate and may vary slightly depending on the solvent and

instrument used.[1]

¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: Varies by instrument

Chemical Shift (δ) ppm Carbon Type Assignment

~170.9 C C=O

~68.4 CH₂ -O-CH₂-CH₂-O-

~63.8 CH₂ -O-CH₂-CH₂-O-

~66.7 CH₂ CH₃-CH₂-O-

~21.0 CH₃ CH₃-C(=O)-

~15.1 CH₃ CH₃-CH₂-O-

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and

instrument used.[2]

IR Spectroscopic Data
Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~2978 Strong C-H stretch Alkane

~1743 Strong C=O stretch Ester

~1240 Strong C-O stretch Ester

~1118 Strong C-O-C stretch Ether

~1045 Strong C-O stretch Ester

Note: Peak positions and intensities are characteristic and may show slight variations.

Mass Spectrometry Data (Electron Ionization)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://m.youtube.com/watch?v=LkkgPoc0Bjg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Proposed Fragment

132 Low [M]⁺ (Molecular Ion)

89 Moderate [M - CH₃CO]⁺

72 High [CH₂=O-CH₂CH₃]⁺

59 High [CH₃CH₂O=CH₂]⁺

45 Very High [CH₃CH₂O]⁺

43 High [CH₃CO]⁺

Note: Fragmentation patterns can be complex and the proposed fragments are based on

common fragmentation pathways for esters and ethers.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve approximately 5-25 mg of 2-ethoxyethyl acetate in about 0.6-0.7 mL of

deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution may be

required to obtain a good signal-to-noise ratio in a reasonable time.[3]

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution

through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient

signal-to-noise ratio is achieved with a small number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the

spectrum and enhance sensitivity. A larger number of scans is typically required compared

to ¹H NMR.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat 2-ethoxyethyl acetate onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).[1][4][5]

Place a second salt plate on top of the first, creating a thin liquid film between the plates.

[4][5] Ensure there are no air bubbles trapped in the film.

Instrument Setup and Data Acquisition:

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

interferences from atmospheric CO₂ and water vapor.[4]

Acquire the IR spectrum of the 2-ethoxyethyl acetate sample.

Label the significant peaks with their corresponding wavenumbers.
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Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a

desiccator for storage.[4][5]

Mass Spectrometry (Electron Ionization)
Sample Introduction:

For a volatile liquid like 2-ethoxyethyl acetate, direct injection via a heated probe or

coupling with a gas chromatograph (GC-MS) is suitable.

If using GC-MS, inject a small volume of a dilute solution of the analyte into the GC, where

it is vaporized and separated from the solvent before entering the mass spectrometer.[6]

Ionization and Analysis:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the ejection of an electron from the

molecule, forming a molecular ion ([M]⁺), which is a radical cation.[7]

The excess energy imparted during ionization often causes the molecular ion to fragment

into smaller, characteristic ions.

The ions are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Fragmentation Pattern of 2-Ethoxyethyl Acetate in Mass
Spectrometry
This diagram illustrates a plausible fragmentation pathway for the molecular ion of 2-
ethoxyethyl acetate under electron ionization conditions.
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Caption: Plausible fragmentation of 2-ethoxyethyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 2-Ethoxyethyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089778#2-ethoxyethyl-acetate-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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